Texas Red-sulfonamidoethyl methanethiosulfonate

Thiol-specific labeling Maleimide cross-reactivity Site-directed bioconjugation

Texas Red-MTS uniquely combines a thiol-specific methanethiosulfonate group with a high quantum yield (Φ=0.93) Texas Red fluorophore, ensuring >1000-fold selectivity over amines. It is validated for site-directed cysteine labeling in SCAM, ion channel biophysics, and FRET assays, with characterized kinetic parameters for CFTR. This compound enables rapid, reversible disulfide exchange under physiological conditions, avoiding the cross-reactivity of maleimide or iodoacetamide probes.

Molecular Formula C34H37N3O8S4
Molecular Weight 743.9 g/mol
CAS No. 386229-76-1
Cat. No. B013912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTexas Red-sulfonamidoethyl methanethiosulfonate
CAS386229-76-1
SynonymsTEXAS RED®-MTSEA
Molecular FormulaC34H37N3O8S4
Molecular Weight743.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
InChIInChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3
InChIKeyDHYGLLUUGIYOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Texas Red-sulfonamidoethyl methanethiosulfonate (CAS 386229-76-1): Product Baseline and Chemical Identity for Procurement


Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS, Texas Red-MTSEA, CAS 386229-76-1) is a bifunctional fluorescent probe combining the Texas Red fluorophore (a sulfonated rhodamine 101 derivative) with a methanethiosulfonate (MTS) reactive group [1]. The MTS moiety confers thiol-specific reactivity via disulfide exchange with cysteine residues, enabling site-directed covalent labeling of proteins . The compound has a molecular formula of C34H37N3O8S4 and a molecular weight of 743.9 g/mol [1]. The Texas Red fluorophore exhibits an excitation peak at approximately 596 nm and an emission peak at approximately 615 nm, positioning it in the red region of the visible spectrum [2].

Why Texas Red-MTS (CAS 386229-76-1) Cannot Be Replaced by Generic Thiol-Reactive Probes: A Procurement Consideration


Generic substitution of Texas Red-MTS with other thiol-reactive probes or fluorophore conjugates fails due to the unique combination of its methanethiosulfonate (MTS) reactive group and the Texas Red fluorophore's spectral and photophysical properties. Unlike maleimide-based reagents (which can exhibit cross-reactivity with amines and require stringent pH control [1]) or iodoacetamide probes (which react irreversibly with both thiols and amines [2]), the MTS group offers rapid, highly specific, and reversible disulfide exchange exclusively with free cysteine thiols under near-physiological conditions [3]. Furthermore, while alternatives such as Alexa Fluor 594 or DyLight 594 may offer higher photostability or brightness for general immunofluorescence, they are typically supplied as amine-reactive succinimidyl esters or maleimides ; they do not provide the same thiol-specific, site-directed labeling mechanism required for substituted cysteine accessibility method (SCAM) experiments or single-cysteine mutant protein tracking where Texas Red-MTS has been directly characterized [4].

Texas Red-MTS (CAS 386229-76-1): Quantified Differentiation and Comparative Performance Evidence


MTS versus Maleimide: Quantified Thiol Selectivity Differential in Aqueous Buffer

The MTS reactive group in Texas Red-MTS provides at least a 1,000-fold selectivity for cysteine thiols over amines under neutral or slightly acidic aqueous conditions, a critical differentiation from widely used maleimide-based Texas Red conjugates. In maleimide-thiol labeling, while amino groups also exhibit affinity, maleimide reacts with sulfhydryl groups more than 1,000 times faster than with amines at neutral pH [1]. This selectivity profile is intrinsic to the MTS mechanism of disulfide exchange and is essential for minimizing off-target labeling of lysine residues in complex protein mixtures. In contrast, maleimide-thiol reactions require careful pH control to maintain this selectivity, whereas MTS reagents maintain high fidelity under broader near-physiological conditions [2].

Thiol-specific labeling Maleimide cross-reactivity Site-directed bioconjugation

Site-Directed Cysteine Labeling Kinetics: Texas Red-MTS Second-Order Rate Constants in CFTR Channels

Texas Red-MTS exhibits quantifiable, position-dependent second-order rate constants for covalent modification of engineered cysteine residues in the CFTR chloride channel, enabling precise assessment of aqueous pore accessibility. For cysless/S1141C-CFTR channels, modification by Texas red MTSEA+ yielded a second-order rate constant (κMTSES−) that was measurably faster in the absence of ATP (closed state) compared to the presence of ATP (open state) [1]. Similar state-dependent differences were observed across four distinct channel positions (S1141C, N1148C, I344C, M348C), with the closed-state modification consistently proceeding faster than the open-state modification [1]. This differential reactivity provides a quantitative readout of conformational changes and pore geometry.

Substituted cysteine accessibility method (SCAM) Ion channel biophysics Site-directed fluorescence labeling

Texas Red Fluorophore Quantum Yield: Quantitative Comparison with Spectral Analogues

The Texas Red fluorophore core exhibits a high quantum yield (Φ) of 0.97 in ethanol and 0.93 in phosphate-buffered saline (PBS) , providing a quantitative baseline for fluorescence efficiency. While the parent Texas Red sulfonyl chloride is a mixture of three isomers [1], the sulfonamidoethyl MTS derivative incorporates the same fluorescent core structure [2]. For context, tetramethylrhodamine (TRITC), another commonly used rhodamine dye, exhibits a quantum yield of approximately 0.1 [3]. Although newer spectral analogues such as Alexa Fluor 594 are described as brighter and more photostable than Texas Red conjugates , specific head-to-head quantum yield or brightness values for Texas Red-MTS versus these alternatives are not reported in the primary literature.

Fluorescence quantum yield Rhodamine photophysics Brightness comparison

Photobleaching Quantification: Texas Red versus GFP Under Dual Excitation Conditions

Texas Red fluorescence exhibits significantly lower photobleaching when imaged under non-optimal excitation wavelengths, a practical advantage for multicolor imaging workflows. In brain homogenate samples, photobleaching of Texas Red was minimal (<5%) when samples were viewed using an eGFP filter set (excitation/emission: 470 ± 40/525 ± 50 nm) rather than the Texas Red-specific filter (560 ± 55/645 ± 75 nm) [1]. Under the optimal Texas Red filter, the percent fluorescence remaining decreased from 100% at t=0 to 86.0 ± 4.3% at 150 seconds [1]. Under the same eGFP filter conditions, GFP fluorescence remained at 95.1 ± 0.85% at 150 seconds [1], establishing a comparative baseline.

Photobleaching kinetics Fluorescence microscopy Filter selection optimization

Conjugation Yield: MTS versus Sulfonyl Chloride Labeling Efficiency

The MTS-based Texas Red-MTS offers a distinct conjugation advantage over the parent Texas Red sulfonyl chloride reagent. The parent Texas Red sulfonyl chloride is documented to have very low labeling efficiency compared to succinimidyl ester derivatives, is unstable in water (particularly at the elevated pH required for aliphatic amine reactions), and reacts non-selectively with both aliphatic and aromatic amines [1]. In contrast, MTS reagents react specifically and rapidly with free cysteine thiols via disulfide exchange under near-physiological aqueous conditions [2]. Quantitative comparisons from alternative Texas Red derivatives show that succinimidyl ester conjugates achieve HPLC-purified conjugation yields of approximately 57% (California Red) and 56% (SunRed), while the sulfonyl chloride Texas Red yields only 21% [1]. While these specific yield values are for amine-reactive chemistries, they underscore the inherent advantage of moving away from sulfonyl chloride toward more efficient reactive groups such as the MTS moiety in Texas Red-MTS.

Bioconjugation efficiency Oligonucleotide labeling Amine-reactive chemistry

Texas Red-MTS (CAS 386229-76-1): Evidence-Backed Research and Industrial Application Scenarios


Substituted Cysteine Accessibility Method (SCAM) for Membrane Protein Topology Mapping

Texas Red-MTS is directly validated for SCAM applications, with published second-order rate constants for cysteine modification in CFTR chloride channels under both open and closed states [1]. Researchers can leverage these established kinetic parameters to map aqueous pore accessibility, conformational changes, and transmembrane domain topology without requiring de novo reagent characterization. The compound's rapid reaction kinetics and state-dependent modification patterns provide quantitative readouts of protein structural dynamics [1].

Site-Directed Fluorescence Labeling of Single-Cysteine Protein Mutants

The combination of the MTS group's thiol specificity (>1,000-fold selectivity over amines [1]) and the Texas Red fluorophore's high quantum yield (Φ = 0.93 in PBS ) makes Texas Red-MTS optimal for site-specific labeling of engineered single-cysteine protein mutants. This application is particularly valuable in ion channel biophysics, GPCR conformational studies, and any system where a single, defined labeling site is required for fluorescence-based functional assays [2].

Multicolor Fluorescence Microscopy with Sequential GFP/Texas Red Imaging

Texas Red-MTS-labeled samples can be imaged with minimal photobleaching (<5%) under eGFP filter conditions, enabling sequential multicolor imaging workflows without signal degradation [1]. At 150 seconds of continuous illumination under optimal Texas Red filter conditions, fluorescence retention remains at 86.0 ± 4.3% [1], providing sufficient signal stability for time-lapse and z-stack acquisitions. This property is particularly advantageous for fixed-cell and tissue-section imaging where multiple fluorophores must be captured sequentially without cross-bleaching.

FRET-Based Biosensor Development as a Red Acceptor Fluorophore

Texas Red serves as an effective FRET acceptor from green-fluorescent dyes, and its spectral properties have been systematically characterized in quantum dot vs. organic dye FRET biosensor comparisons [1]. The Texas Red-MTS derivative enables site-specific conjugation of this FRET acceptor to cysteine-engineered biosensor proteins. The fluorophore's long-wavelength emission (615 nm peak) and high quantum yield (0.93-0.97) make it suitable for ratiometric FRET assays where spectral separation from donor fluorophores (e.g., GFP, fluorescein) is essential .

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